![molecular formula C8H7BrO3 B1375624 2-(4-Bromo-2-hydroxyphenyl)acetic acid CAS No. 1261497-72-6](/img/structure/B1375624.png)
2-(4-Bromo-2-hydroxyphenyl)acetic acid
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Overview
Description
2-(4-Bromo-2-hydroxyphenyl)acetic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an acetic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid typically involves the bromination of 2-hydroxyacetophenone followed by a series of reactions to introduce the acetic acid group. One common method involves the reaction of 2-hydroxyacetophenone with bromine in the presence of a solvent like chloroform . The resulting brominated product is then subjected to further reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxyacetophenone.
Reduction: Formation of 2-(4-hydroxyphenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₇BrO₃
- Molecular Weight : 231.04 g/mol
- Functional Groups : Hydroxyl (-OH), Carboxylic acid (-COOH), Bromo substituent (Br)
The unique positioning of the bromine and hydroxyl groups influences the compound's reactivity and interactions with biological targets, making it a subject of interest for further studies.
Organic Synthesis
2-(4-Bromo-2-hydroxyphenyl)acetic acid is utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions allows for the formation of new carbon-carbon bonds, essential in synthesizing complex structures.
Medicinal Chemistry
This compound is investigated for its potential therapeutic applications. Research indicates that it may exhibit enzyme inhibition properties, particularly against glutathione S-transferases (GSTs), which are crucial in detoxification processes. Additionally, its antimicrobial and anti-inflammatory activities make it a candidate for developing new drug candidates targeting specific biological pathways .
Biological Studies
In biological research, this compound is studied for its antimicrobial properties, contributing to infection control studies. Its structural characteristics allow it to interact with various biological targets, enhancing its binding affinity through hydrogen bonding and halogen bonding mechanisms.
Industrial Applications
The compound is also employed in the production of specialty chemicals and materials, such as polymers and resins. Its versatility in industrial settings highlights its importance beyond academic research .
Case Studies
Several studies have highlighted the applications of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antimicrobial agents .
- Enzyme Inhibition : Research focused on the interaction of this compound with GSTs showed promising results for therapeutic applications in detoxification processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-hydroxyacetophenone: Contains a ketone group instead of an acetic acid moiety, leading to different reactivity and applications.
3-Bromo-4-hydroxyphenylacetic acid: Similar structure but with the bromine atom in a different position, affecting its chemical properties.
Biological Activity
2-(4-Bromo-2-hydroxyphenyl)acetic acid is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group on a phenyl ring. This compound has attracted attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C₈H₇BrO₃
- Molecular Weight : 231.04 g/mol
- Functional Groups : Hydroxyl group (-OH), Carboxylic acid (-COOH), Bromo substituent (Br)
The presence of these functional groups contributes to the compound's reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal strains, including Candida species. The effectiveness of this compound against fungi is indicated by low MIC values, showcasing its potential utility in treating fungal infections.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.039 mg/mL |
Fusarium oxysporum | 56.74 - 222.31 µM |
The presence of the hydroxyl group enhances its antifungal efficacy compared to other derivatives .
3. Anti-inflammatory Potential
Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways, such as lipoxygenase . This suggests a potential for therapeutic applications in inflammatory diseases.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various brominated phenolic compounds, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a particular emphasis on its action against E. coli and Bacillus species .
Properties
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMGBHHZPLOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261497-72-6 |
Source
|
Record name | 2-(4-bromo-2-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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